molecular formula C21H17IN2O B10901411 3-(4-iodophenyl)-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

3-(4-iodophenyl)-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10901411
M. Wt: 440.3 g/mol
InChI Key: FNYNCRNORALMLU-UHFFFAOYSA-N
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Description

3-(4-IODOPHENYL)-2-(4-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an iodophenyl group and a methylphenyl group attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-IODOPHENYL)-2-(4-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and 4-methylbenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 4-iodoaniline and 4-methylbenzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinazolinone core.

    Reduction: The final step involves the reduction of the quinazolinone core to obtain the desired dihydroquinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-IODOPHENYL)-2-(4-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can have different biological and chemical properties.

Scientific Research Applications

3-(4-IODOPHENYL)-2-(4-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-IODOPHENYL)-2-(4-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-IODOPHENYL)-3-((4-METHYLPHENYL)SULFONYL)UREA
  • (4-iodophenyl)(4-methylphenyl)methanamine
  • 4-methylphenyl 4-[(4-iodophenyl)amino]-4-oxobutanoate

Uniqueness

3-(4-IODOPHENYL)-2-(4-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its specific structural features, such as the presence of both iodophenyl and methylphenyl groups attached to the quinazolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17IN2O

Molecular Weight

440.3 g/mol

IUPAC Name

3-(4-iodophenyl)-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H17IN2O/c1-14-6-8-15(9-7-14)20-23-19-5-3-2-4-18(19)21(25)24(20)17-12-10-16(22)11-13-17/h2-13,20,23H,1H3

InChI Key

FNYNCRNORALMLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)I

Origin of Product

United States

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